

# Application Notes and Protocols: Immunohistochemical Analysis of FGFR3 Signaling Inhibition by TYRA-300

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TYRA-300  |           |
| Cat. No.:            | B15575993 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Activating mutations in the FGFR3 gene are oncogenic drivers in a variety of cancers, most notably in urothelial carcinoma. **TYRA-300** is an investigational, orally bioavailable, selective inhibitor of FGFR3 designed to offer a targeted therapeutic approach while minimizing off-target toxicities associated with pan-FGFR inhibitors.[2][3][4] These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of FGFR3 signaling and its modulation by **TYRA-300** in preclinical and clinical research settings.

# **TYRA-300:** A Selective FGFR3 Inhibitor

TYRA-300 was developed through a structure-based approach to be a potent and selective inhibitor of FGFR3, aiming to avoid the toxicities related to the inhibition of FGFR1, FGFR2, and FGFR4.[4] Preclinical studies have demonstrated the efficacy of TYRA-300 in mouse models of FGFR3-driven chondrodysplasia, where it has been shown to increase bone growth. [2][3] Importantly, treatment with TYRA-300 has been shown to reduce the phosphorylation of downstream signaling molecules such as ERK1/2 (pERK), confirming its mechanism of action in modulating the FGFR3 signaling cascade.[2][5]



# **Quantitative Analysis of TYRA-300 Clinical Trial Data**

Interim data from the Phase 1/2 SURF301 trial (NCT05544552) have shown promising antitumor activity and a favorable safety profile for **TYRA-300** in patients with FGFR3-altered metastatic urothelial carcinoma.

| Dosage Cohort      | Number of Patients | Partial Response<br>(PR) Rate | Disease Control<br>Rate (DCR) |
|--------------------|--------------------|-------------------------------|-------------------------------|
| ≥ 90 mg once daily | 11                 | 54.5% (6 of 11)               | 100%                          |
| 90 mg once daily   | 10                 | 50% (5 of 10)                 | Not Reported                  |
| 120 mg once daily  | 1                  | 100% (1 of 1)                 | Not Reported                  |

Table 1: Efficacy of TYRA-300 in Patients with FGFR3-altered Metastatic Urothelial Carcinoma.

| Adverse Event (AE) Grade                    | Percentage of Patients | Notes                                       |
|---------------------------------------------|------------------------|---------------------------------------------|
| Any Grade Treatment-Related<br>AEs          | Not specified          |                                             |
| Grade 3 or higher Treatment-<br>Related AEs | Not specified          |                                             |
| Serious Treatment-Related<br>AEs            | 10% (4 of 41)          | Across all dose levels (10 mg to 120 mg)    |
| Dose-Limiting Toxicities (DLTs)             | 1 case                 | Grade 3 diarrhea at the 90 mg<br>dose level |
| Grade 4 or higher Treatment-<br>Related AEs | 0%                     |                                             |

Table 2: Safety Profile of **TYRA-300** in the SURF301 Trial.

# Signaling Pathways and Experimental Workflow



# FGFR3 Signaling Pathway and TYRA-300's Point of Intervention





Click to download full resolution via product page

Caption: FGFR3 signaling pathway and the inhibitory action of TYRA-300.

# **Immunohistochemistry Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for immunohistochemical staining.



# Experimental Protocols Immunohistochemistry Staining for FGFR3 and pERK in FFPE Tissues

This protocol provides a general guideline for the immunohistochemical detection of total FGFR3 and phosphorylated ERK (pERK) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

#### Materials:

- FFPE tissue sections (4-5 μm) on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)
- Primary antibodies (see Table 3)
- HRP-conjugated secondary antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin
- Mounting medium



| Parameter                     | Recommendation                                                                                                                                                                                                          |
|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Deparaffinization             | Xylene (2 x 5 min), 100% Ethanol (2 x 3 min), 95% Ethanol (1 x 3 min), 70% Ethanol (1 x 3 min), DI water rinse.                                                                                                         |
| Antigen Retrieval             | Heat-Induced Epitope Retrieval (HIER) is recommended. Immerse slides in pre-heated Antigen Retrieval Buffer and heat in a pressure cooker, microwave, or water bath (e.g., 95-100°C for 20-30 min). Cool for 20-30 min. |
| Endogenous Peroxidase Block   | Incubate with 3% Hydrogen Peroxide for 10-15 minutes.                                                                                                                                                                   |
| Non-specific Binding Block    | Incubate with Blocking Buffer for 30-60 minutes at room temperature.                                                                                                                                                    |
| Primary Antibody Incubation   | Dilute primary antibody in Blocking Buffer and incubate overnight at 4°C in a humidified chamber.                                                                                                                       |
| Secondary Antibody Incubation | Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.                                                                                                                                  |
| Detection                     | Apply DAB substrate and incubate until desired stain intensity develops (monitor under a microscope).                                                                                                                   |
| Counterstaining               | Immerse in Hematoxylin for 1-2 minutes. "Blue" in running tap water.                                                                                                                                                    |
| Dehydration and Mounting      | 70% Ethanol (1 min), 95% Ethanol (1 min), 100% Ethanol (2 x 1 min), Xylene (2 x 2 min). Mount with permanent mounting medium.                                                                                           |

Table 3: General Immunohistochemistry Protocol Parameters.

Antibody Selection:



| Target                                             | Host   | Clonality  | Recommended<br>Dilution | Supplier<br>(Example)                   |
|----------------------------------------------------|--------|------------|-------------------------|-----------------------------------------|
| FGFR3                                              | Rabbit | Polyclonal | 1:100 - 1:500           | Proteintech<br>(55358-1-AP)             |
| FGFR3                                              | Mouse  | Monoclonal | 1:50 - 1:200            | Santa Cruz (sc-<br>13121)               |
| Phospho-p44/42<br>MAPK (Erk1/2)<br>(Thr202/Tyr204) | Rabbit | Monoclonal | Ready-to-use kit        | Cell Signaling<br>Technology<br>(#8110) |

Table 4: Example Primary Antibodies for IHC Analysis of FGFR3 Signaling.

# **IHC Scoring and Interpretation**

A semi-quantitative H-score (histological score) can be used for the analysis of IHC staining intensity.

#### H-Score Calculation:

The H-score is calculated using the following formula: H-Score =  $[1 \times (\% \text{ of weakly stained cells})] + [2 \times (\% \text{ of moderately stained cells})] + [3 \times (\% \text{ of strongly stained cells})]$ 

The final score ranges from 0 to 300.[6][7][8]

| Staining Intensity | Score |
|--------------------|-------|
| No staining        | 0     |
| Weak staining      | 1+    |
| Moderate staining  | 2+    |
| Strong staining    | 3+    |

Table 5: Staining Intensity Scoring for H-Score Calculation.



A decrease in the H-score for pERK in **TYRA-300** treated samples compared to control samples would indicate target engagement and inhibition of the FGFR3 signaling pathway.

# Conclusion

Immunohistochemistry is a powerful tool for evaluating the expression of FGFR3 and the activity of its downstream signaling pathways in response to treatment with inhibitors like **TYRA-300**. The protocols and information provided in these application notes offer a comprehensive guide for researchers to assess the pharmacodynamic effects of **TYRA-300** in both preclinical models and clinical specimens, thereby aiding in the ongoing development of this promising targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Reactome | Signaling by FGFR3 [reactome.org]
- 2. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 6. April 10, 2015 Calculating H-Score The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. H-score [e-immunohistochemistry.info]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemical Analysis of FGFR3 Signaling Inhibition by TYRA-300]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575993#immunohistochemistry-for-fgfr3-signaling-with-tyra-300]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com